molecular formula C21H23N3O3S B267517 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Número de catálogo B267517
Peso molecular: 397.5 g/mol
Clave InChI: VCLKLDRJQTWKSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PTC-209 was first synthesized in 2009 and has since been extensively studied for its mechanism of action and physiological effects.

Mecanismo De Acción

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide inhibits the activity of BMI-1 by binding to the protein and preventing its interaction with other proteins that are required for its function. BMI-1 is involved in the regulation of stem cell self-renewal and differentiation, and its overexpression has been linked to the development of cancer. By inhibiting BMI-1, 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide disrupts the self-renewal of cancer stem cells and induces their differentiation, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects
3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the self-renewal of cancer stem cells and induce their differentiation. 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is its specificity for BMI-1, which makes it a promising candidate for cancer therapy. However, 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has a short half-life, which may limit its effectiveness in some applications.

Direcciones Futuras

Future research on 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide will likely focus on optimizing its synthesis and developing more effective delivery methods. Additionally, further studies will be needed to determine the optimal dosage and treatment schedule for 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide in different types of cancer. Other potential applications of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide may also be explored, such as its use in combination with other cancer therapies or its potential for the treatment of other diseases.

Métodos De Síntesis

The synthesis of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves the reaction of 2-(2-bromobenzamido)acetic acid with phenyl isothiocyanate in the presence of triethylamine. The resulting product is then reacted with tetrahydrofuran-2-ylmethylamine to obtain 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide. The synthesis of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a multi-step process that requires careful optimization of reaction conditions to achieve high yields.

Aplicaciones Científicas De Investigación

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.

Propiedades

Nombre del producto

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Fórmula molecular

C21H23N3O3S

Peso molecular

397.5 g/mol

Nombre IUPAC

N-(oxolan-2-ylmethyl)-3-[(2-phenylacetyl)carbamothioylamino]benzamide

InChI

InChI=1S/C21H23N3O3S/c25-19(12-15-6-2-1-3-7-15)24-21(28)23-17-9-4-8-16(13-17)20(26)22-14-18-10-5-11-27-18/h1-4,6-9,13,18H,5,10-12,14H2,(H,22,26)(H2,23,24,25,28)

Clave InChI

VCLKLDRJQTWKSU-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)CC3=CC=CC=C3

SMILES canónico

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)CC3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.